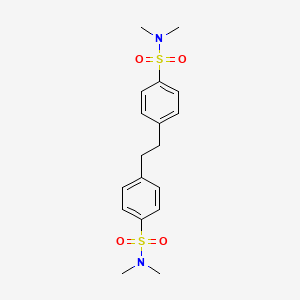
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group substituted with chlorine atoms and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorenone followed by acetamidation. The process can be summarized as follows:
Chlorination of Fluorenone: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1, 3, and 7 positions.
Acetamidation: The chlorinated fluorenone is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorenone are chlorinated using industrial chlorination equipment.
Continuous Acetamidation: The chlorinated product is continuously fed into reactors containing acetamide and base to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives with varying degrees of chlorination.
Reduction: Partially or fully dechlorinated fluorenylacetamide derivatives.
Substitution: Fluorenylacetamide derivatives with different substituents replacing chlorine atoms.
Applications De Recherche Scientifique
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to cellular receptors, triggering downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3,4-trichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is unique due to its specific chlorination pattern and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
735-15-9 |
|---|---|
Formule moléculaire |
C15H10Cl3NO |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-7(20)19-15-13(17)6-11-10-3-2-9(16)4-8(10)5-12(11)14(15)18/h2-4,6H,5H2,1H3,(H,19,20) |
Clé InChI |
AVSJPMDLBLXRMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)

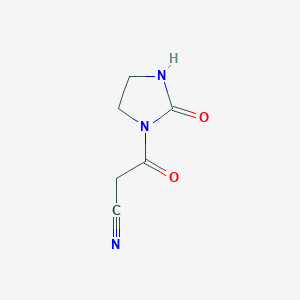


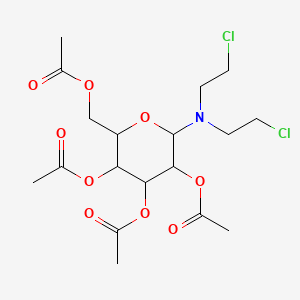
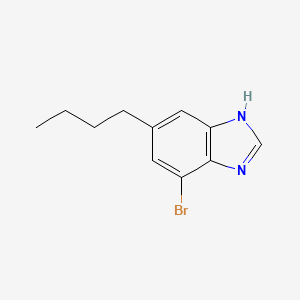
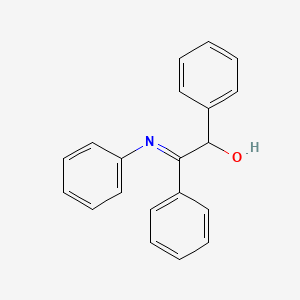
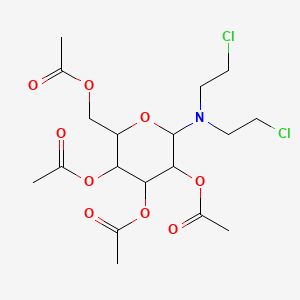
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)
![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)

